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Compound of Interest

Compound Name:
Dodecanamide, N-(2-

(diethylamino)ethyl)-

CAS No.: 63451-19-4

Cat. No.: B13799176

Get Quote

Abstract & Scope
Cationic surfactants are critical in drug delivery systems (gene transfection, liposomes),

antimicrobial formulations, and materials science. While industrial synthesis often begins with

fatty alcohols or acids, Dodecanamide (Lauramide) serves as a stable, high-purity precursor for

laboratory-scale synthesis of defined alkyl-ammonium species.

This guide details the transformation of Dodecanamide into Dodecyltrimethylammonium

Chloride (DTAC) via a two-phase chemical transformation:

Reductive Deoxygenation: Conversion of the amide to a primary amine (Dodecylamine).

Exhaustive Methylation/Quaternization: Transformation of the primary amine into the

quaternary ammonium salt.

Scientific Principles & Reaction Pathway[1][2]
Mechanism of Action
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The transformation relies on the nucleophilic nature of the nitrogen atom, which is masked in

the amide form due to resonance with the carbonyl group.

Step 1 (Reduction): The amide carbonyl is reduced using Lithium Aluminum Hydride (

). The hydride attacks the carbonyl carbon, eventually expelling the oxygen as an aluminate
salt and yielding the primary amine.

Step 2 (Methylation): The resulting Dodecylamine is subjected to the Eschweiler-Clarke

reaction (using Formaldehyde/Formic Acid) to generate the tertiary amine (

-dimethyldodecylamine), followed by quaternization with Methyl Iodide or Methyl Chloride.
This stepwise approach prevents the formation of mixed secondary/tertiary amine impurities
common in direct alkylation.

Reaction Scheme Visualization
The following diagram illustrates the stepwise conversion and the critical intermediates.
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Figure 1: Synthetic pathway from Dodecanamide to DTAC via Amine intermediate.

Experimental Protocols
Phase 1: Reduction of Dodecanamide to Dodecylamine
Objective: Convert the non-basic amide to a nucleophilic primary amine. Safety:

is pyrophoric and reacts violently with water. Perform all steps under inert atmosphere (

or

).
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Reagents & Equipment[1][2][3][4][5][6]
Dodecanamide (High purity, >98%)

Lithium Aluminum Hydride (

), 2.0 M solution in THF

Tetrahydrofuran (THF), anhydrous

Sodium Sulfate (

), anhydrous

Equipment: 3-neck round bottom flask, reflux condenser, addition funnel,

line.

Protocol Steps
Setup: Flame-dry the glassware and assemble under nitrogen flow.

Solubilization: Dissolve 10.0 g (50 mmol) of Dodecanamide in 100 mL of anhydrous THF in

the addition funnel.

Catalyst Preparation: Add 75 mL (150 mmol) of

solution (3 equiv) to the reaction flask. Cool to 0°C in an ice bath.

Addition: Dropwise add the amide solution to the

over 30 minutes. Caution: Exothermic.

Reflux: Once addition is complete, remove the ice bath and heat to reflux (66°C) for 12

hours. The solution should turn grey/turbid.

Quenching (Fieser Method): Cool to 0°C. Carefully add:

5.7 mL Water (slowly!)

5.7 mL 15% NaOH solution
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17 mL Water

Isolation: Stir for 30 mins until a white granular precipitate forms. Filter through a Celite pad.

Drying: Dry the filtrate over

, filter, and evaporate the solvent under reduced pressure.

Yield Check: Expect a clear to pale yellow oil (Dodecylamine). Yield ~85-90%.[5]

Phase 2: Synthesis of Cationic Surfactant (DTAC)
Objective: Convert Dodecylamine to the quaternary ammonium salt. Method Selection: We

utilize the Eschweiler-Clarke methylation followed by quaternization for maximum purity,

avoiding poly-alkylated byproducts.

Reagents
Dodecylamine (from Phase 1)

Formic Acid (98%)

Formaldehyde (37% aq. solution)

Methyl Iodide (

) [Caution: Carcinogen]

Ethanol (Absolute)

Ion Exchange Resin (Amberlite IRA-400 Chloride form)

Step 2A: Methylation to Tertiary Amine
Mix 8.0 g (43 mmol) of Dodecylamine with 10 mL of Formic acid and 10 mL of Formaldehyde

in a flask.

Reflux at 100°C for 12 hours.

evolution indicates reaction progress.
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Cool, basify with 20% NaOH to pH > 10, and extract with Diethyl Ether (3x).

Dry organic layer and evaporate to obtain N,N-dimethyldodecylamine.

Step 2B: Quaternization
Dissolve the tertiary amine in 50 mL Ethanol.

Add 4.0 mL (excess) of Methyl Iodide dropwise at room temperature.

Stir for 6 hours. A white precipitate (Dodecyltrimethylammonium Iodide) may form.

Evaporate solvent to dryness. Recrystallize from Ethanol/Acetone to get pure Iodide salt.

Step 2C: Anion Exchange (Iodide

Chloride)
To obtain the Chloride salt (DTAC) which is more biologically compatible:

Pack a column with Amberlite IRA-400 (Cl-) resin.

Dissolve the Iodide salt in water/ethanol (50:50) and pass through the column.

Lyophilize the eluent to obtain Dodecyltrimethylammonium Chloride (DTAC) as a white

hygroscopic powder.

Characterization & Validation
A self-validating system requires confirming the structure and purity at each stage.
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Parameter Method Acceptance Criteria

Amine Formation FTIR

Disappearance of Amide C=O

(1650

). Appearance of N-H stretch

(3300

).

Quaternization
-NMR (

)

Distinct singlet at

ppm corresponding to

. Shift of

-CH2 to

ppm.

Purity HPLC-ELSD
Single peak; absence of

starting amine.

Performance CMC Determination

Surface tension vs. log(C) plot.

Break point should be

mM for DTAC.

Critical Micelle Concentration (CMC) Data
The CMC is the definitive performance metric for surfactants.

DTAC (Literature): ~15 mM

DTAB (Bromide salt): ~15 mM

Dodecylamine (Precursor): N/A (insoluble/different behavior)

Troubleshooting & Optimization
Issue: Low yield in Step 1 (Reduction).
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Cause: Incomplete dryness of THF or old

.

Fix: Freshly distill THF over Na/Benzophenone. Titrate

.

Issue: Yellow/Brown product in Step 2B.

Cause: Oxidation of amine or iodine liberation.

Fix: Perform methylation in the dark. Use Sodium Thiosulfate wash if Iodine color persists.

Issue: "Gummy" product.

Cause: Residual solvent or water.

Fix: DTAC is hygroscopic. Dry in a vacuum desiccator over

for 24 hours.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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